1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene is an organic compound with a complex structure, featuring a bromine atom, a cyclohexylmethoxy group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene typically involves multiple steps:
Cyclohexylmethoxylation: The cyclohexylmethoxy group can be introduced via a Williamson ether synthesis, where a cyclohexylmethanol reacts with a suitable halide in the presence of a base like sodium hydride.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitration: The nitro group is typically introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Oxidation: The cyclohexylmethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products
Amination: 1-Amino-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene.
Reduction: 1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-aminobenzene.
Oxidation: 1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: May be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Utilized in the study of biochemical pathways and interactions due to its functional groups.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom can participate in halogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxy-3-fluoro-5-nitrobenzene: Lacks the cyclohexyl group, potentially altering its physical and chemical properties.
1-Bromo-2-cyclohexylmethoxy-3-chloro-5-nitrobenzene: Substitutes fluorine with chlorine, affecting reactivity and biological activity.
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-aminobenzene: Reduction product with different biological and chemical properties.
Uniqueness
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (cyclohexylmethoxy) groups creates a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
1-bromo-2-(cyclohexylmethoxy)-3-fluoro-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDQRFRSYAWNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.